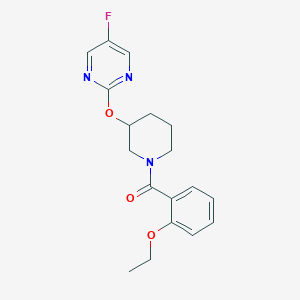
(2-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds have been synthesized using various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on the synthesis and characterization of various compounds similar to "(2-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone", exploring their potential applications in medicinal chemistry and materials science. For instance, the development of a single pot dipolar cycloaddition reaction enabled the synthesis of novel P2X7 antagonists, highlighting the compound's role in advancing the treatment of mood disorders due to its robust receptor occupancy and solubility (Chrovian et al., 2018). Additionally, novel derivatives of 2-pyridinemethylamine demonstrated selective and potent agonistic activity at 5-HT1A receptors, suggesting the compound's significant antidepressant potential (Vacher et al., 1999).
Therapeutic Potential
The compound's structure has been utilized in creating analogs with therapeutic applications, such as in the treatment of tuberculosis. A study highlighted the antitubercular activities of [4-(aryloxy)phenyl]cyclopropyl methanones, indicating the compound's relevance in developing treatments for bacterial infections (Bisht et al., 2010). Another area of interest includes the investigation of 5-HT1A receptor agonists for their analgesic properties, showcasing the potential of compounds derived from "(2-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone" in managing chronic pain (Colpaert et al., 2004).
Chemical and Structural Analysis
In-depth chemical and structural analyses of compounds bearing resemblance to "(2-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone" have been conducted to understand their physical properties and potential applications. For instance, the synthesis and antimicrobial activity of new pyridine derivatives showcase the compound's versatility in developing antimicrobial agents (Patel et al., 2011). Similarly, the study of non-covalent interactions in crystal packing of 1,2,4-oxadiazole derivatives emphasizes the compound's importance in supramolecular chemistry (Sharma et al., 2019).
Radiolabeling and Imaging Studies
Compounds structurally related to "(2-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone" have been explored for their potential in radiolabeling and imaging applications, particularly in visualizing biological receptors through SPECT and PET. For example, the synthesis and in vivo evaluation of iodinated compounds for visualizing the 5-HT2A receptor underscore the compound's applicability in neuroimaging and the study of neurological disorders (Blanckaert et al., 2005).
Mecanismo De Acción
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . Future research could provide insights into its bioavailability and pharmacokinetic profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .
Propiedades
IUPAC Name |
(2-ethoxyphenyl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-2-24-16-8-4-3-7-15(16)17(23)22-9-5-6-14(12-22)25-18-20-10-13(19)11-21-18/h3-4,7-8,10-11,14H,2,5-6,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAYOIBQSVUFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


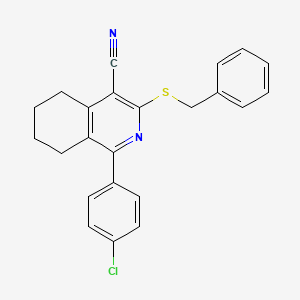

![6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2890058.png)

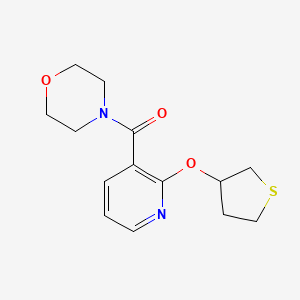
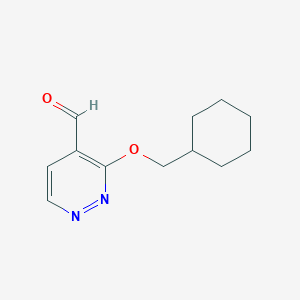
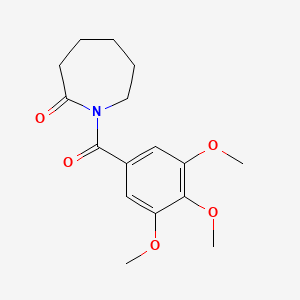
![2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile](/img/structure/B2890066.png)
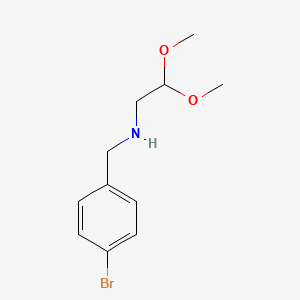

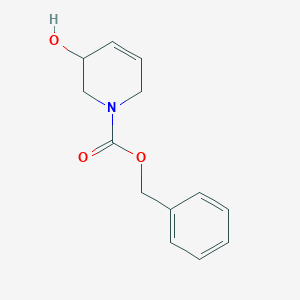
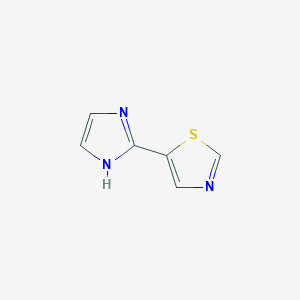
![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2890074.png)